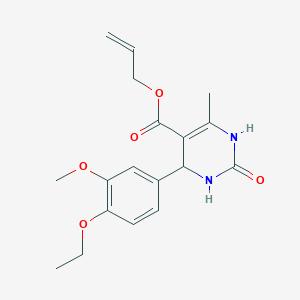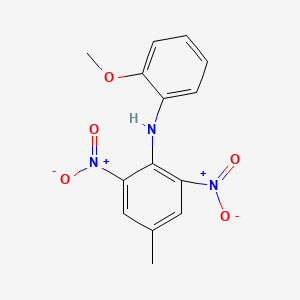
(2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine, also known as methoxamine, is an organic compound that belongs to the class of amine compounds. It is commonly used in scientific research due to its pharmacological properties. Methoxamine acts as a selective alpha-1 adrenergic receptor agonist, which makes it useful in various physiological and biochemical studies.
作用机制
Methoxamine acts as a selective alpha-1 adrenergic receptor agonist, which means it binds specifically to alpha-1 adrenergic receptors and activates them. Activation of alpha-1 adrenergic receptors leads to an increase in intracellular calcium concentration, which in turn causes smooth muscle contraction. Methoxamine has a higher affinity for alpha-1 adrenergic receptors than for alpha-2 adrenergic receptors, which makes it useful in studies related to alpha-1 adrenergic receptor activation.
Biochemical and Physiological Effects:
Methoxamine has several biochemical and physiological effects, including an increase in blood pressure, heart rate, and smooth muscle contraction. It is also known to increase the release of norepinephrine, which is a neurotransmitter that plays a role in the sympathetic nervous system. Methoxamine has been shown to have a greater effect on blood pressure than on heart rate, which makes it useful in studies related to blood pressure regulation.
实验室实验的优点和局限性
One of the main advantages of using (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine in lab experiments is its selectivity for alpha-1 adrenergic receptors. This makes it useful in studies related to alpha-1 adrenergic receptor activation, without affecting other adrenergic receptors. However, one of the limitations of using (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine is its short half-life, which means it needs to be administered frequently to maintain its effects. Methoxamine can also cause vasoconstriction, which can affect blood flow and tissue perfusion.
未来方向
There are several future directions in which (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine can be used in scientific research. One potential area is in the study of hypertension, where (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine can be used to investigate the role of alpha-1 adrenergic receptors in regulating blood pressure. Another potential area is in the study of smooth muscle contraction, where (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine can be used to investigate the effects of alpha-1 adrenergic receptor activation on smooth muscle contraction in different organs. Methoxamine can also be used in the development of new drugs that target alpha-1 adrenergic receptors, which can have potential therapeutic applications.
合成方法
Methoxamine can be synthesized by reacting 2-methoxyaniline with 4-methyl-2,6-dinitrochlorobenzene in the presence of a base such as sodium hydroxide. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of (2-methoxyphenyl)(4-methyl-2,6-dinitrophenyl)amine.
科学研究应用
Methoxamine has been extensively used in scientific research due to its ability to selectively activate alpha-1 adrenergic receptors. It has been used in studies related to cardiovascular physiology, where it is used to investigate the role of alpha-1 adrenergic receptors in regulating blood pressure and heart rate. Methoxamine has also been used in studies related to smooth muscle contraction, where it is used to investigate the effects of alpha-1 adrenergic receptor activation on smooth muscle contraction.
属性
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-2,6-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5/c1-9-7-11(16(18)19)14(12(8-9)17(20)21)15-10-5-3-4-6-13(10)22-2/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQVTLPTVFLNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC2=CC=CC=C2OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-methyl-2,6-dinitroaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

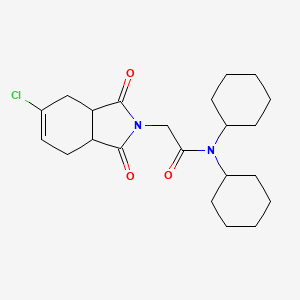

![N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B5236316.png)
![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[2-(6-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B5236325.png)
![2-(2-chlorophenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5236327.png)

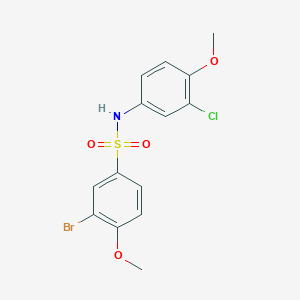
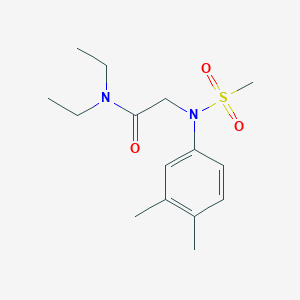
![N-(5-methyl-3-isoxazolyl)-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5236370.png)
![3-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5236371.png)

![3-(2-methoxyethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236383.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B5236387.png)
